![molecular formula C18H15NOS4 B187245 Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone CAS No. 4595-67-9](/img/structure/B187245.png)
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is a chemical compound that has gained significant interest in scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown to have various biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines and chemokines in animal models. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has advantages and limitations for lab experiments. Its advantages include its potential as a therapeutic agent for cancer and inflammation. Its limitations include its low solubility in water, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone. These include further studies on its mechanism of action, its potential as a therapeutic agent for other diseases, and the development of more efficient synthesis methods. Additionally, the use of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone in combination with other drugs or therapies should be explored to determine its potential as a synergistic agent.
Conclusion:
In conclusion, thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown promising results in various scientific research applications. Its potential as a therapeutic agent for cancer and inflammation makes it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has been achieved using different methods. One of the methods involves the reaction of 2-bromo thiophene with 2-amino-4,4,7-trimethyl-1,2,3,4-tetrahydroquinoline-3-thione in the presence of a base. This is followed by the reaction with 5-chloroacetyl-2-methoxybenzene in the presence of a catalyst to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone has shown potential in various scientific research applications. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown to reduce inflammation in various animal models.
Eigenschaften
CAS-Nummer |
4595-67-9 |
|---|---|
Produktname |
Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
Molekularformel |
C18H15NOS4 |
Molekulargewicht |
389.6 g/mol |
IUPAC-Name |
thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone |
InChI |
InChI=1S/C18H15NOS4/c1-10-6-7-11-12(9-10)19(16(20)13-5-4-8-22-13)18(2,3)15-14(11)17(21)24-23-15/h4-9H,1-3H3 |
InChI-Schlüssel |
WEIUDNTXUBFJAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S |
Kanonische SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC=CS4)(C)C)SSC3=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



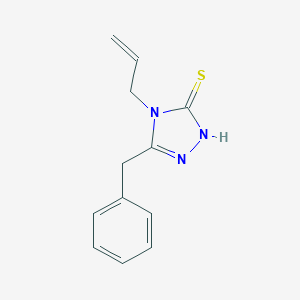
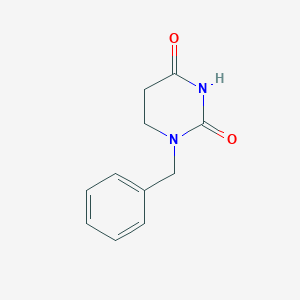
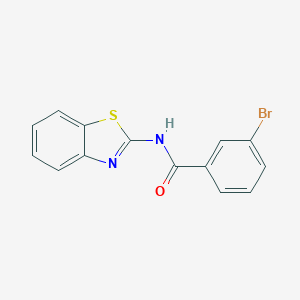
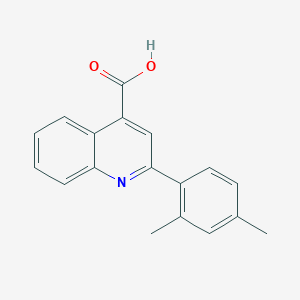
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)
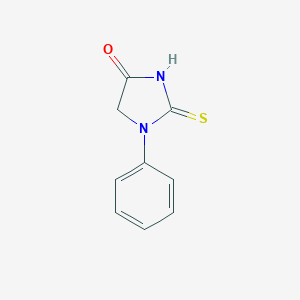
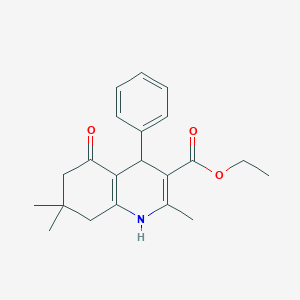


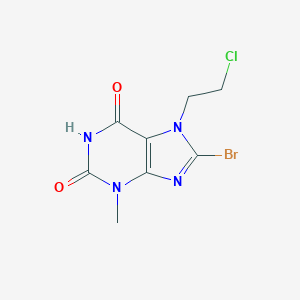

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B187183.png)

